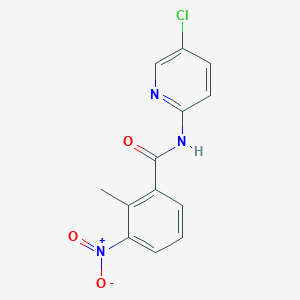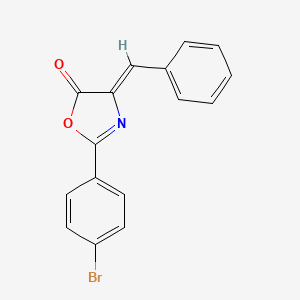![molecular formula C15H21N3 B5623458 3-[(4-ethyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B5623458.png)
3-[(4-ethyl-1-piperazinyl)methyl]-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of 3-[(4-ethyl-1-piperazinyl)methyl]-1H-indole derivatives often involves multi-step chemical processes, including the palladium-catalyzed reaction of ethyl 3-(o-trifluoroacetamidophenyl)-1-propargyl carbonate with piperazines, leading to the formation of 2-(piperazin-1-ylmethyl)indoles in excellent yields. This method, as described by Ambrogio et al. (2006), showcases the efficiency of palladium catalysis in constructing complex indole derivatives (Ambrogio, Cacchi, & Fabrizi, 2006).
Molecular Structure Analysis
The molecular structure of indole derivatives, including 3-[(4-ethyl-1-piperazinyl)methyl]-1H-indole, is often characterized using techniques such as X-ray diffraction (XRD), FTIR, FT-Raman spectroscopy, and NMR analysis. For example, the study by Bhat et al. (2017) on a related indole derivative, 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole, provides insights into the compound's structural features, including crystallography and vibrational spectra, supporting the detailed analysis of indole derivatives' molecular frameworks (Bhat, Dar, Ahmad, & Khan, 2017).
Chemical Reactions and Properties
Indole derivatives, such as 3-[(4-ethyl-1-piperazinyl)methyl]-1H-indole, engage in various chemical reactions, reflecting their versatile chemical properties. For instance, the A3 coupling between N-ethylpiperazine and electron-rich aromatic aldehydes, as explored by Kerim and Kaim (2016), demonstrates the potential of indole derivatives to undergo reactions facilitating the synthesis of alkynyl indoles, showcasing their reactive nature and the influence of the piperazine moiety (Kerim & Kaim, 2016).
Scientific Research Applications
Receptor Affinity and Selectivity
3-[(4-ethyl-1-piperazinyl)methyl]-1H-indole derivatives have been studied for their affinity and selectivity towards various receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. One study found that certain derivatives, especially those with specific substitutions, exhibit high affinity for 5-HT2 receptors while maintaining selectivity over D2 receptors and alpha 1 adrenoceptors (Andersen et al., 1992). Another research highlighted the potential of these compounds as serotonin 6 (5-HT6) receptor antagonists, identifying specific derivatives that are potent and selective, making them promising candidates for the treatment of cognitive disorders like Alzheimer's Disease (Nirogi et al., 2017).
Noncataleptogenic Properties
Some 3-[(4-ethyl-1-piperazinyl)methyl]-1H-indole derivatives exhibit noncataleptogenic properties, meaning they do not induce catalepsy, a state of immobility and muscle rigidity. This characteristic is particularly valuable in the development of antipsychotic medications. For instance, certain derivatives were found to be noncataleptogenic while still possessing potent dopamine D-2 and serotonin 5-HT2 receptor affinity, resembling the profile of atypical neuroleptic drugs like clozapine (Perregaard et al., 1992).
Cytotoxicity Against Cancer Cell Lines
Research into 3-[(4-ethyl-1-piperazinyl)methyl]-1H-indole derivatives has also explored their potential as cytotoxic agents against various cancer cell lines. A study found that some derivatives exhibited significant cytotoxicity against liver and colon cancer cell lines, with certain compounds being more effective than the standard drug 5-fluorouracil in suppressing cancer cell growth (Akkoç et al., 2012).
Metabolism and Biotransformation
The metabolism and biotransformation of these compounds have been studied in various species. For example, the metabolism of a dopamine D(4)-selective antagonist was investigated in rats, monkeys, and humans, revealing two major metabolic pathways: N-dealkylation and the formation of a novel mercapturic acid adduct (Zhang et al., 2000).
Serotonin Uptake Inhibition
Several studies have focused on the role of these compounds as serotonin uptake inhibitors. The compounds' structure-activity relationships were explored to identify potent and selective serotonin uptake inhibitors, with some derivatives showing high affinity for the uptake site and selective inhibition over other receptors (Gueremy et al., 1980).
Mechanism of Action
Future Directions
The future directions for research on “3-[(4-ethyl-1-piperazinyl)methyl]-1H-indole” would likely depend on its biological activity and potential applications. Given the wide range of activities exhibited by other indole and piperazine derivatives, this compound could be of interest in a variety of research fields .
properties
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-2-17-7-9-18(10-8-17)12-13-11-16-15-6-4-3-5-14(13)15/h3-6,11,16H,2,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSASCFTSPWPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-ethylpiperazin-1-yl)methyl]-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5623376.png)
![2-{[(1H-indazol-1-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5623386.png)

![4-{2-[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]-2-oxoethyl}-2-chlorophenol](/img/structure/B5623394.png)

![(3-{2-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}propyl)dimethylamine](/img/structure/B5623406.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B5623414.png)
![3-[(3R*,4S*)-4-morpholin-4-yl-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoic acid](/img/structure/B5623434.png)
![1-phenyl-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5623440.png)

![5-allyl-4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6-methylpyrimidin-2-amine](/img/structure/B5623448.png)
![(3R*,4R*)-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5623464.png)
![N-{4-[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]phenyl}-N'-ethylurea](/img/structure/B5623482.png)
![2,2-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5623489.png)